
Eperezolid
Descripción general
Descripción
El Eperezolid es un antibiótico oxazolidinónico conocido por su eficacia contra las infecciones bacterianas Gram-positivas multirresistentes . Es un compuesto sintético que inhibe la síntesis de proteínas bacterianas, lo que lo convierte en una herramienta valiosa para combatir la resistencia bacteriana .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Eperezolid se puede sintetizar a partir del acetonido de (S)-gliceraldehído fácilmente disponible. Los pasos clave incluyen la aminación reductora de aril amina y acetonido de (S)-gliceraldehído en presencia de borohidruro de sodio y tamices moleculares, seguido de hidrólisis . Este método proporciona una ruta conveniente para producir this compound con alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, asegurando que el compuesto se pueda producir en cantidades suficientes para satisfacer la demanda clínica .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Eperezolid se somete a varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar en condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.
Sustitución: Las reacciones de sustitución, como la N-arilación, se utilizan para crear nuevos análogos de this compound.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y haluros de arilo. Las condiciones de reacción varían según el producto deseado, pero normalmente implican temperaturas controladas y catalizadores específicos .
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
El Eperezolid tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El Eperezolid ejerce sus efectos uniéndose a la subunidad ribosómica 50S de las bacterias, inhibiendo la fase de iniciación de la síntesis de proteínas . Esta acción evita la formación del complejo de iniciación 70S, deteniendo así el crecimiento bacteriano . Los objetivos moleculares involucrados incluyen el ARN ribosómico 23S de la subunidad 50S .
Comparación Con Compuestos Similares
El Eperezolid forma parte de la clase de antibióticos oxazolidinónicos, que incluye otros compuestos como linezolid, sutezolid, tedizolid, radezolid, contezolid, posizolid y TBI-223 . En comparación con estos compuestos, el this compound tiene un grupo 4-(hidroxi acetil)piperazina-1-ilo único, que lo diferencia del grupo morfolina-1-ilo del linezolid . Esta diferencia estructural puede influir en su espectro antibacteriano y potencia .
Conclusión
El this compound es un compuesto significativo en el campo de los antibióticos, que ofrece una solución potente contra las infecciones bacterianas multirresistentes. Su estructura única y mecanismo de acción lo convierten en una herramienta valiosa tanto en la investigación científica como en las aplicaciones clínicas.
Actividad Biológica
Eperezolid, an oxazolidinone antibiotic, was developed as a potential treatment for infections caused by gram-positive bacteria, particularly those resistant to other antibiotics. As a member of the oxazolidinone class, it shares similarities with linezolid but has distinct biological activities and efficacy profiles.
This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, effectively blocking the initiation of translation. This mechanism is crucial for its antibacterial activity against a range of gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.
In Vitro Efficacy
In laboratory studies, this compound has demonstrated significant antibacterial activity:
- Inhibition Concentrations : The 50% inhibitory concentration (IC50) for this compound in inhibiting cell-free transcription-translation in Escherichia coli was found to be approximately 2.5 µM. In contrast, linezolid showed an IC50 of 1.8 µM, indicating that this compound is slightly less potent but still effective .
- Bacteriostatic Effects : Both this compound and linezolid exhibit bacteriostatic properties, with time-kill studies showing a post-antibiotic effect of around 0.8 hours for both compounds .
Comparative Activity Against Pathogens
This compound's effectiveness has been compared with that of linezolid in various studies:
Pathogen | MIC (µg/ml) | Activity |
---|---|---|
Enterococcus faecalis | 2 | Effective in vitro and in vivo |
Enterococcus faecium | 2 | Effective but less than linezolid |
MRSA | 4 | Comparable activity to linezolid |
In animal models, this compound showed varying efficacy depending on the dosing regimen and the specific strain of bacteria involved. For example, in a rat model of intra-abdominal abscesses, this compound was ineffective at lower doses but showed some activity at higher doses against E. faecium .
Clinical Efficacy
A study comparing linezolid and vancomycin for nosocomial pneumonia revealed that while both drugs had similar clinical cure rates (around 66% for linezolid), this compound's clinical application remains limited due to its pharmacokinetic profile compared to linezolid .
Side Effects and Safety Profile
This compound has been associated with certain side effects similar to other oxazolidinones:
- Thrombocytopenia : A notable side effect observed with long-term use, although it appears to be reversible upon discontinuation .
- Mitochondrial Effects : Research indicated that this compound can inhibit mitochondrial protein synthesis, leading to increased doubling times in treated cells without causing cell death .
Summary of Key Studies
- In Vitro Studies : this compound was shown to inhibit protein synthesis effectively in mammalian cells, with no growth inhibition observed in rho zero cells lacking mitochondrial DNA, indicating specificity towards mitochondrial function .
- Animal Models : In models of lethal infection and soft tissue infections, this compound demonstrated comparable efficacy to vancomycin against resistant strains but required higher dosing regimens for similar effects .
- Analogs Development : Recent studies on this compound analogs have shown promising antibacterial activities against resistant gram-positive bacteria, suggesting potential for developing more effective derivatives .
Propiedades
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWTRCFFSTNMG-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168028 | |
Record name | Eperezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-04-4 | |
Record name | Eperezolid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165800-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eperezolid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eperezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPEREZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C460ZSU1OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Eperezolid is a protein synthesis inhibitor that acts on the initiation phase of bacterial translation. [, ] It binds to the 50S ribosomal subunit near its interface with the 30S subunit, preventing the formation of the 70S initiation complex. [, , ] This complex is crucial for the initiation of protein synthesis, and its disruption leads to the inhibition of bacterial growth.
A: No, this compound does not inhibit the elongation or termination reactions of bacterial translation. [] Its primary effect is on the initiation complex formation.
A: The inhibition of protein synthesis by this compound ultimately leads to bacteriostatic activity against susceptible bacteria. [, ] While generally considered bacteriostatic, this compound has shown some bactericidal activity against specific organisms in experimental settings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.